

Technical Guide: Spectral Analysis of Sodium Dimethyl 5-Sulphonatoisophthalate (CAS 3965-55-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	Sodium 3,5-
Compound Name:	<i>bis(methoxycarbonyl)benzenesulfonate</i>
Cat. No.:	B146860

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectral data for Sodium Dimethyl 5-Sulphonatoisophthalate (CAS 3965-55-7), a chemical intermediate with applications in various fields of chemical synthesis. Understanding its spectral characteristics is crucial for quality control, reaction monitoring, and structural elucidation. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Chemical Structure and Properties

- Chemical Name: Sodium Dimethyl 5-Sulphonatoisophthalate
- CAS Number: 3965-55-7
- Molecular Formula: $C_{10}H_9NaO_7S$ [1]
- Molecular Weight: 296.23 g/mol [2]

- Appearance: White to almost white powder or crystal[1]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The following tables summarize the available ^1H and ^{13}C NMR data for Sodium Dimethyl 5-Sulphonatoisophthalate.

^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~8.45	s	Aromatic H
~8.44	s	Aromatic H
3.93	s	-OCH ₃

Solvent: DMSO-d₆, Instrument: 400 MHz

^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
165.06	Carbonyl C=O
149.39	Aromatic C-S
130.34	Aromatic C-H
130.03	Aromatic C-H
129.52	Aromatic C-CO
52.50	-OCH ₃

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. While specific peak values from a single, verified spectrum are not publicly available, the expected characteristic absorption bands for Sodium Dimethyl 5-Sulphonatoisophthalate are listed below based on its functional groups.

Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~3100-3000	Aromatic C-H	Stretching
~1730-1715	Ester C=O	Stretching
~1600, ~1475	Aromatic C=C	Stretching
~1250-1000	C-O	Stretching
~1200-1150 & ~1050-1000	Sulfonate S=O	Asymmetric & Symmetric Stretching

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. As an ionic, non-volatile salt, electrospray ionization (ESI) is a suitable technique. The expected mass-to-charge ratio (m/z) for the anionic component would be for $[C_{10}H_9O_7S]^-$.

Expected Mass Spectrometry Data (ESI Negative Mode)

m/z	Ion
273.00	$[M-Na]^-$

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of Sodium Dimethyl 5-Sulphonatoisophthalate.
- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- Instrument: 400 MHz (or higher) NMR Spectrometer
- ¹H NMR:
 - Acquire a one-pulse proton spectrum.
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ¹³C NMR:
 - Acquire a proton-decoupled carbon spectrum.
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

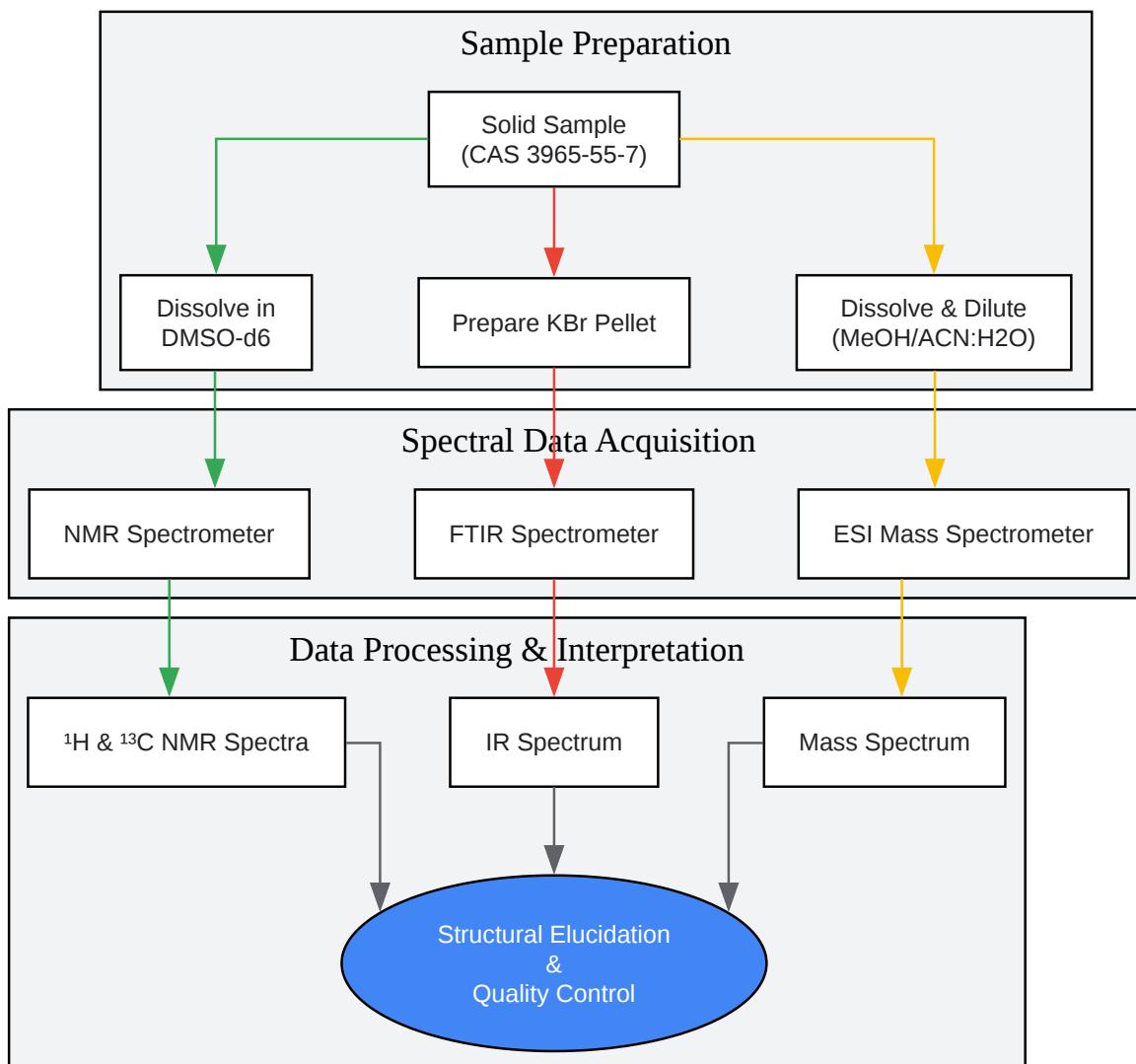
- Grind a small amount (1-2 mg) of Sodium Dimethyl 5-Sulphonatoisophthalate with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
- Place a portion of the powder into a pellet press.
- Apply pressure to form a transparent or translucent pellet.[3]

Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer
- Place the KBr pellet in the sample holder of the spectrometer.
- Record the spectrum, typically in the range of 4000 to 400 cm^{-1} .
- Acquire a background spectrum of the empty sample compartment to subtract from the sample spectrum.

Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:


- Prepare a stock solution of Sodium Dimethyl 5-Sulphonatoisophthalate in a suitable solvent such as methanol or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.[\[4\]](#)
- Dilute the stock solution to a final concentration of 1-10 $\mu\text{g}/\text{mL}$ with the same solvent.[\[4\]](#)
- Due to the ionic nature of the compound, desalting is generally not required unless other non-volatile salts are present in the sample.[\[5\]](#)[\[6\]](#)

Data Acquisition:

- Instrument: Mass spectrometer equipped with an electrospray ionization source.
- Infuse the sample solution into the ESI source at a constant flow rate.
- Acquire the mass spectrum in negative ion mode to observe the $[\text{M}-\text{Na}]^-$ ion.
- Set the mass range to scan from approximately m/z 50 to 500.

Analytical Workflow

The following diagram illustrates the general workflow for the spectral analysis of a solid chemical sample like Sodium Dimethyl 5-Sulphonatoisophthalate.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectral Analysis of CAS 3965-55-7.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sodium dimethyl 5-sulphonatoisophthalate | 3965-55-7 [[amp.chemicalbook.com](#)]
- 2. 1,3-苯二甲酸二甲酯-5-磺酸 钠盐 analytical standard | Sigma-Aldrich [[sigmaaldrich.com](#)]
- 3. [webassign.net](#) [[webassign.net](#)]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [[massspec.chem.ox.ac.uk](#)]
- 5. Sample Preparation | Harvard Center for Mass Spectrometry [[massspec.fas.harvard.edu](#)]
- 6. If There Is Salt in the Sample, What Should Be Done on the Mass Spectrometry | MtoZ Biolabs [[mtoz-biolabs.com](#)]
- To cite this document: BenchChem. [Technical Guide: Spectral Analysis of Sodium Dimethyl 5-Sulphonatoisophthalate (CAS 3965-55-7)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146860#cas-3965-55-7-spectral-data-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com